

Technical Guide: 1-Cyclopentylpropan-1-amine[1]

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Compound of Interest

Compound Name: 1-Cyclopentylpropan-1-amine

CAS No.: 1178925-64-8

Cat. No.: B2366658

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Abstract

This technical guide provides a comprehensive analysis of **1-Cyclopentylpropan-1-amine** (CAS: 1178925-64-8), a critical aliphatic amine intermediate used in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs), specifically NK1 and CCR2 antagonists. This document details its physicochemical profile, validated synthetic methodologies, reactivity kinetics, and medicinal chemistry applications.[1] It serves as a reference for researchers requiring high-purity synthesis and functionalization of this steric-heavy pharmacophore.

Part 1: Chemical Identity & Physicochemical Profile[3][4]

1-Cyclopentylpropan-1-amine is a primary amine featuring a cyclopentyl ring directly attached to the

-carbon of a propyl chain. This structural arrangement introduces significant steric bulk adjacent to the nitrogen center, influencing both its nucleophilicity and its interaction with

biological binding pockets.

Table 1: Physicochemical Specifications

Property	Value / Description	Note
		Also:
IUPAC Name	1-Cyclopentylpropan-1-amine	- ethylcyclopentanemethanamine
CAS Registry	1178925-64-8 (Racemic)	(R)-isomer: 1270150-25-8
	C	
	H	
	N	
Molecular Weight	127.23 g/mol	
Appearance	Colorless to pale yellow liquid	Amine odor
Boiling Point	168–172 °C (Predicted)	@ 760 mmHg
Density	0.89 ± 0.05 g/cm ³	
pKa (Conjugate Acid)	~10.5	Typical for -branched primary amines
LogP	2.42	Lipophilic; blood-brain barrier penetrant
Solubility	Soluble in DCM, MeOH, Et2O	Sparsely soluble in water

Part 2: Synthetic Methodologies

The synthesis of **1-Cyclopentylpropan-1-amine** is non-trivial due to the need to control the reduction of the sterically hindered imine intermediate. Two primary routes are validated for laboratory and scale-up contexts.[2]

Method A: Reductive Amination of 1-Cyclopentylpropan-1-one (Preferred)

This method is preferred for its mild conditions and avoidance of organometallic reagents in the final step, allowing for better functional group tolerance.

Precursor Synthesis: The ketone intermediate, 1-cyclopentylpropan-1-one (CAS 27042-01-9), is synthesized via Friedel-Crafts acylation of cyclopentene with propionyl chloride or Grignard addition of ethylmagnesium bromide to cyclopentanecarbonitrile followed by hydrolysis.

Protocol:

- **Imine Formation:** Charge a reaction vessel with 1-cyclopentylpropan-1-one (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol.
- **Reduction:** Add sodium cyanoborohydride (NaCNBH₃, 1.5 eq) portion-wise at 0°C.
- **Reaction:** Stir at ambient temperature for 12–24 hours. Monitor consumption of ketone via TLC/LC-MS.
- **Workup:** Quench with 1N HCl (to pH < 2) to decompose excess hydride. Basify with NaOH to pH > 12. Extract with dichloromethane (DCM).
- **Purification:** Distillation under reduced pressure or amine-functionalized silica chromatography.

Method B: Grignard Addition to Propionitrile

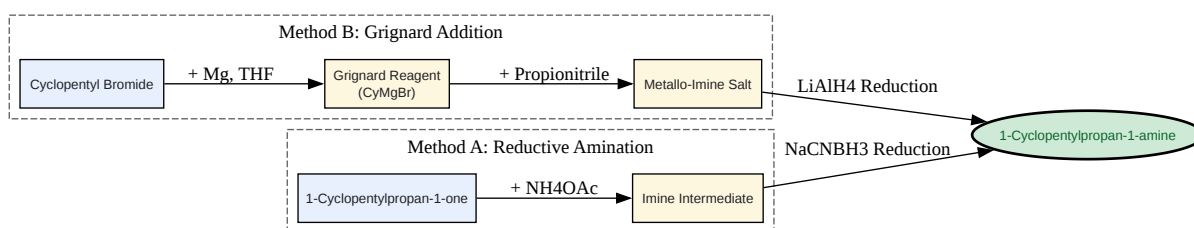
This route constructs the carbon skeleton and amine functionality in a streamlined sequence but requires strict anhydrous conditions.

Protocol:

- **Grignard Formation:** Generate Cyclopentylmagnesium bromide (CyMgBr) from bromocyclopentane and Mg turnings in dry THF.

- Addition: Cool CyMgBr (1.2 eq) to 0°C . Add propionitrile (1.0 eq) dropwise.
- Imine Salt Formation: Reflux for 4 hours to ensure formation of the metallo-imine intermediate ().
- Reduction (In-Situ): Cool to 0°C . Cannulate the mixture into a suspension of Lithium Aluminum Hydride (LiAlH_4), 2.0 eq) in THF.
- Quench: Fieser workup (Water, 15% NaOH , Water). Filter and concentrate.

Synthetic Workflow Visualization



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Figure 1: Comparative synthetic pathways for **1-Cyclopentylpropan-1-amine** showing the Grignard route (top) and Reductive Amination route (bottom).

Part 3: Reactivity & Functionalization

Nucleophilicity & Sterics

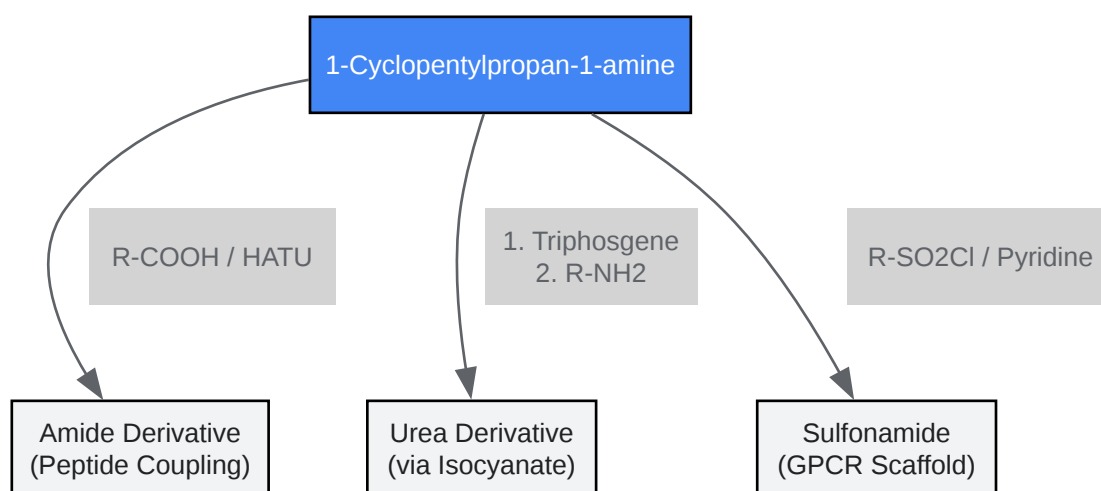
The amino group in **1-Cyclopentylpropan-1-amine** is attached to a secondary carbon (

-branched). The adjacent cyclopentyl ring acts as a "steric wall," reducing the rate of nucleophilic attack compared to linear amines (e.g., octylamine).

- Implication: When coupling with sterically hindered electrophiles (e.g., tertiary acid chlorides), higher temperatures or stronger bases (e.g., DIPEA) and catalysts (DMAP) are required.

Key Derivatizations

- Amide Coupling: Reacts with carboxylic acids using HATU/DIPEA to form lipophilic amides.
- Isocyanate Formation: Treatment with triphosgene yields the isocyanate, a versatile intermediate for urea synthesis.
- Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides, common in GPCR antagonist scaffolds.



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Figure 2: Functionalization pathways transforming the core amine into bioactive scaffolds.[3]

Part 4: Medicinal Chemistry Applications[2][9][10]

Pharmacophore Utility

1-Cyclopentylpropan-1-amine acts as a bulky hydrophobic spacer. In drug design, it is often used as a bioisostere for:

- Cyclohexyl amines: Reducing lipophilicity (LogP) slightly while maintaining spatial volume.
- Sec-butyl amines: Increasing metabolic stability by removing labile terminal methyl hydrogens and preventing rapid oxidation.

Case Study: NK1 and CCR2 Antagonists

In the development of Neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogs), the introduction of a cyclopentyl group adjacent to the basic amine center locks the conformation of the side chain. This rigidity often improves binding affinity (

) by reducing the entropic penalty upon binding.

Chirality: The C1 carbon is chiral. The (R)- and (S)-enantiomers often exhibit distinct biological activities.

- Resolution: Racemic mixtures are typically resolved via chiral HPLC or crystallization with tartaric acid derivatives.
- Asymmetric Synthesis: Utilization of Ellman's auxiliary ((R)-tert-butanesulfinamide) during the imine formation step (Method A) allows for the synthesis of enantiopure amines with >98% ee.

Part 5: Safety & Handling

- Hazards: Corrosive (Skin Corr. 1B), Acute Toxicity (Oral/Inhalation).
- Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent carbamate formation with atmospheric CO₂.
- Disposal: Neutralize with dilute acid before disposal into organic waste streams.

References

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